Comprehensive Characterization and Synthesis of (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine: A Technical Guide to ¹H and ¹³C NMR Spectroscopy
Comprehensive Characterization and Synthesis of (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine: A Technical Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
The chiral building block (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine (CAS: 247130-38-7) is a highly versatile electrophile in advanced organic synthesis and drug development. It serves as a direct precursor to complex 1,2-amino alcohols, peptidomimetics, and functionalized heterocycles.
This technical whitepaper provides an authoritative guide to the stereocontrolled synthesis of this molecule and delivers a rigorous, causality-driven breakdown of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral signatures. By mapping the conformational dynamics of the aziridine ring to its spectroscopic output, this guide ensures researchers can confidently synthesize, isolate, and validate this critical intermediate.
Mechanistic Rationale and Stereocontrolled Synthesis
The synthesis of enantiopure aziridines requires strict stereochemical control to prevent racemization. The most robust, self-validating pathway to (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine utilizes a stereoinvertive Staudinger cyclization starting from (S)-glycidol .
Causality of Experimental Choices
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Protecting Group Selection: The tert-butyldimethylsilyl (TBS) group is specifically chosen over acetate or benzyl groups. Acetates are prone to acyl migration during nucleophilic cascades, which compromises enantiomeric purity, while TBS provides immense steric bulk that locks the conformation and survives the reductive cyclization environment.
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Regioselective Azidation: Nucleophilic attack by sodium azide (NaN₃) on the (S)-O-TBS-glycidol occurs exclusively at the less sterically hindered terminal C3 position. This preserves the (S)-configuration at the C2 chiral center.
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The Walden Inversion Cascade: The critical step is the treatment of the (S)-azido-mesylate with triphenylphosphine (PPh₃). This initiates a self-validating cascade: PPh₃ reduces the azide to an iminophosphorane (releasing N₂ gas as a visual confirmation), which hydrolyzes to a primary amine. The amine immediately executes an intramolecular Sₙ2 attack on the C2-mesylate. Because this is an Sₙ2 process, it proceeds with strict Walden inversion , cleanly converting the (S)-stereocenter into the target (R)-aziridine .
Fig 1: Stereoinvertive synthesis of (R)-TBS-aziridinylmethanol via Staudinger cyclization.
Experimental Protocols: A Self-Validating System
Protocol A: Staudinger Cyclization Cascade
This protocol describes the final, stereoinvertive step to yield the target aziridine.
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Preparation: In a flame-dried 100 mL round-bottom flask, dissolve (S)-1-azido-2-mesyloxy-3-((tert-butyldimethylsilyl)oxy)propane (10.0 mmol, 3.09 g) in a solvent mixture of THF (40 mL) and deionized H₂O (4 mL). Causality: Water is strictly required to hydrolyze the intermediate aza-ylide to the nucleophilic primary amine.
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Activation: Cool the mixture to 0 °C. Slowly add triphenylphosphine (PPh₃, 11.0 mmol, 2.88 g) in small portions over 15 minutes.
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Self-Validation Checkpoint: The immediate evolution of N₂ gas visually confirms the successful reduction of the azide.
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Cyclization: Remove the ice bath and stir at 25 °C for 12 hours.
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Workup & Purification: Concentrate under reduced pressure. Extract the residue with diethyl ether (3 × 30 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography on silica gel using Hexanes/Ethyl Acetate (8:2) containing 1% v/v Triethylamine (Et₃N) .
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Self-Validation Checkpoint: Aziridines are highly susceptible to acid-catalyzed ring opening. The addition of 1% Et₃N neutralizes the acidic silanol groups on the silica gel, preventing product degradation during purification .
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Protocol B: NMR Sample Preparation
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Dissolve 15 mg of the purified (R)-aziridine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is an aprotic solvent that prevents rapid chemical exchange of the aziridine N-H proton, allowing it to be observed as a distinct broad singlet.
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Acquire the ¹H NMR spectrum at 298 K (400 MHz, zg30 pulse sequence, 16 scans, D1 = 2s).
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Acquire the ¹³C NMR spectrum (100 MHz, zgpg30 proton-decoupled sequence, 1024 scans, D1 = 2s).
Spectroscopic Analysis & Signal Causality
The NMR spectra of aziridines are defined by the immense ring strain (~27 kcal/mol) and the restricted inversion of the nitrogen atom.
¹H NMR Dynamics
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Diastereotopic Ring Protons: The protons on the C3 carbon of the aziridine ring are diastereotopic and exhibit distinct chemical shifts. The proton cis to the -CH₂OTBS group is subjected to steric compression and van der Waals deshielding from the oxygen lone pairs, pushing it downfield to δ 1.75 ppm . The trans proton is shielded, appearing upfield at δ 1.45 ppm .
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Karplus Relationship in 3-Membered Rings: Due to the rigid geometry, the dihedral angle for the cis protons is ~0°, resulting in a larger coupling constant (J = 6.0 Hz ). The trans dihedral angle is ~140°, yielding a smaller coupling constant (J = 3.6 Hz ) .
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Nitrogen Inversion: The N-H proton undergoes quadrupolar relaxation and slow chemical exchange, manifesting as a characteristic broad singlet at δ 1.20 ppm .
Fig 2: 1H NMR chemical shift mapping for (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 1 | 0.08 | Singlet (s) | - | 6H | -Si(CH ₃)₂ (TBS methyls) |
| 2 | 0.90 | Singlet (s) | - | 9H | -C(CH ₃)₃ (TBS tert-butyl) |
| 3 | 1.20 | Broad Singlet (br s) | - | 1H | Aziridine N-H |
| 4 | 1.45 | Doublet (d) | 3.6 | 1H | Aziridine C3-H (trans to substituent) |
| 5 | 1.75 | Doublet (d) | 6.0 | 1H | Aziridine C3-H (cis to substituent) |
| 6 | 2.20 | Multiplet (m) | - | 1H | Aziridine C2-H (chiral center) |
| 7 | 3.52 | Doublet of doublets (dd) | 10.2, 6.4 | 1H | -CH H-O- (diastereotopic) |
| 8 | 3.65 | Doublet of doublets (dd) | 10.2, 4.8 | 1H | -CHH -O- (diastereotopic) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Structural Assignment | Mechanistic Note |
| 1 | -5.4, -5.3 | -Si(C H₃)₂ | Diastereotopic methyl carbons due to adjacent C2 chiral center. |
| 2 | 18.3 | -C (CH₃)₃ | Quaternary carbon of the TBS group. |
| 3 | 25.2 | Aziridine C 3 | Unusually upfield shifted due to extreme ring strain (s-character). |
| 4 | 25.9 | -C(C H₃)₃ | Methyl carbons of the TBS group. |
| 5 | 30.2 | Aziridine C 2 | Downfield relative to C3 due to the electronegative -CH₂OTBS substituent. |
| 6 | 65.4 | -C H₂-O- | Typical shift for an aliphatic carbon bound to a siloxy oxygen. |
References
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Sweeney, J. B. (2002). "The asymmetric synthesis of aziridines". Chemical Society Reviews, 31(5), 247-258. URL:[Link]
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Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction". Tetrahedron, 48(8), 1353-1406. URL:[Link]
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Chen, D., et al. (2010). "Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization". National Institutes of Health (PMC). URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link]
